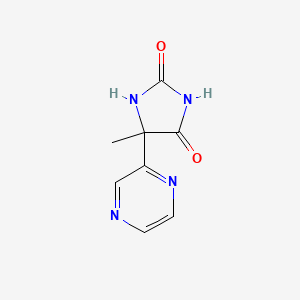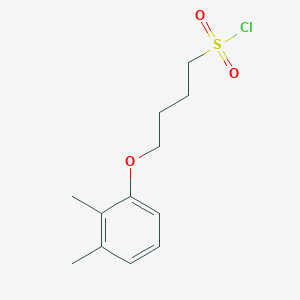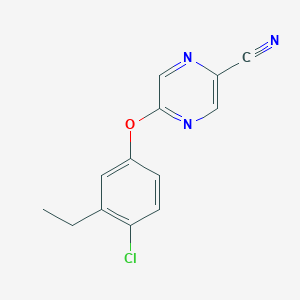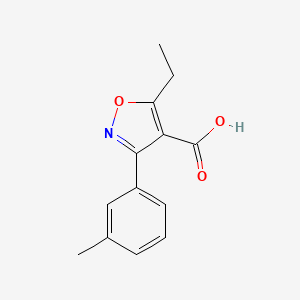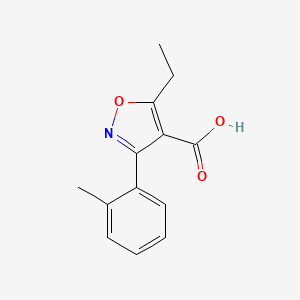
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid
Overview
Description
“5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. It is a type of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazoles often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . The synthesis of “this compound” could potentially follow similar methods.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety . This structure is common in many commercially available drugs .Chemical Reactions Analysis
Isoxazoles, including “this compound”, can undergo various chemical reactions. For instance, most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Scientific Research Applications
Synthesis and Chemical Transformation
- The synthesis and transformation of compounds related to 5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid, particularly the creation of hydroxybenzaldehyde derivatives containing an isoxazole heteroring, have been documented. These derivatives are synthesized from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles, and further reactions yield corresponding esters and amines through condensation and reduction processes (Potkin et al., 2012).
Antitumor Activity
- Isoxazolylcarbamides derived from 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids have shown notable antitumor activity. These compounds, obtained through cascade transformations and reactions with slightly basic aryl(heteryl)amines, demonstrate the potential to enhance the effects of cytostatic drugs used in medical practice (Potkin et al., 2014).
Lithiation Processes and Drug Design
- The compound ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, closely related to this compound, has been investigated for its lithiation at the 5-methyl position. This process is significant for creating 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which are potential prodrugs for AMPA glutamate neurotransmitters in the central nervous system (Burkhart et al., 2001).
Biomimetic Synthesis
- Research on the biomimetic synthesis of α-cyclopiazonic acid has involved the synthesis of 5-substituted isoxazole-4-carboxylic esters. These studies highlight the application of this compound and its derivatives in biomimetic approaches to synthesize complex natural products (Moorthie et al., 2007).
Green Chemistry and Catalyst Applications
- The compound has been utilized in the synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones, demonstrating the use of green chemistry principles. The synthesis, conducted in the presence of Keggin heteropolyacid as a solid acid catalyst at room temperature, emphasizes the compound's role in sustainable chemical processes (Bamoharram et al., 2010).
Future Directions
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests .
Result of Action
properties
IUPAC Name |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLPLRALWNEQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)

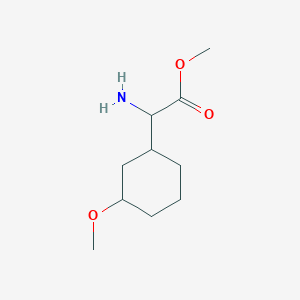

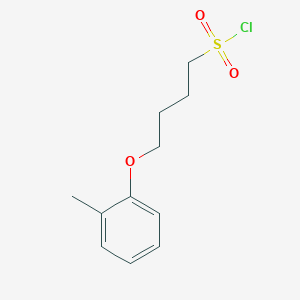
![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)

![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)

